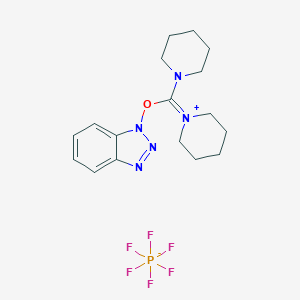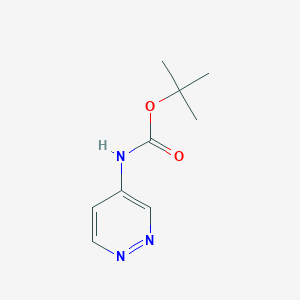![molecular formula C21H19Cl2N7O2 B068692 4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline CAS No. 172701-67-6](/img/structure/B68692.png)
4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound 4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline, commonly known as CDM, is a synthetic compound that has been the subject of intense scientific research in recent years. CDM has been found to possess a range of physiological and biochemical effects, making it an important tool for scientists working in a variety of fields.
Mechanism Of Action
The exact mechanism of action of CDM is not yet fully understood, but it is believed to act by binding to specific receptors in the brain and modulating their activity. It has been found to affect the activity of a range of enzymes and receptors, including the NMDA receptor, the AMPA receptor, and the GABA receptor.
Biochemical And Physiological Effects
CDM has been found to possess a range of biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and receptors, and to affect the release of neurotransmitters in the brain. It has been shown to have neuroprotective effects, and to be effective in treating a range of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of CDM is its ability to modulate the activity of specific enzymes and receptors, making it a useful tool for scientists studying the role of these molecules in various physiological processes. However, one limitation of CDM is that it can be difficult to work with, and requires specialized equipment and expertise to synthesize and use effectively.
Future Directions
There are many potential future directions for research on CDM, including further exploration of its mechanism of action, and the development of new synthetic methods for producing the compound. Additionally, CDM may have potential applications in the treatment of a range of neurological disorders, and further research is needed to explore this possibility.
Synthesis Methods
CDM can be synthesized using a variety of methods, including the reaction of 4-dimethylaminobenzaldehyde with 5-(chloromethyl)-1,3,4-oxadiazol-2-yl-2-(3-chlorophenyl)-4-methoxypyrazole in the presence of sodium hydride. The resulting compound can then be further reacted with diazonium salts to produce the final product.
Scientific Research Applications
CDM has a wide range of potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and neuroscience. It has been found to possess a range of physiological and biochemical effects, including the ability to modulate the activity of certain enzymes and receptors, and to affect the release of neurotransmitters in the brain.
properties
CAS RN |
172701-67-6 |
|---|---|
Product Name |
4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline |
Molecular Formula |
C21H19Cl2N7O2 |
Molecular Weight |
472.3 g/mol |
IUPAC Name |
4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H19Cl2N7O2/c1-29(2)15-9-7-14(8-10-15)24-26-20-19(31-3)18(21-27-25-17(12-22)32-21)28-30(20)16-6-4-5-13(23)11-16/h4-11H,12H2,1-3H3 |
InChI Key |
CNFKQZVVXKSUQZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=NN=C(O4)CCl)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=NN=C(O4)CCl)OC |
synonyms |
4-[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-meth oxy-pyrazol-3-yl]diazenyl-N,N-dimethyl-aniline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



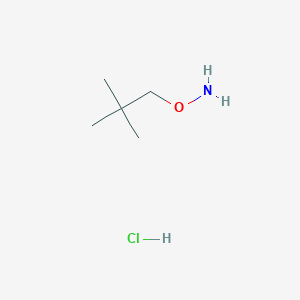
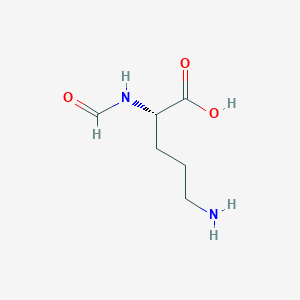
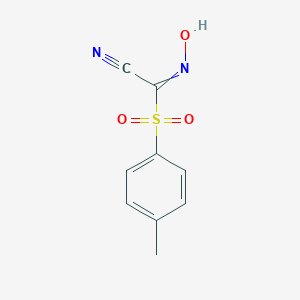
![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)
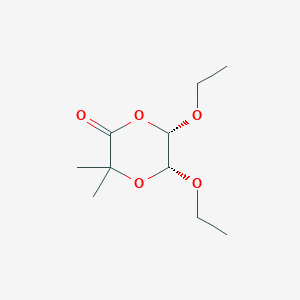
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)
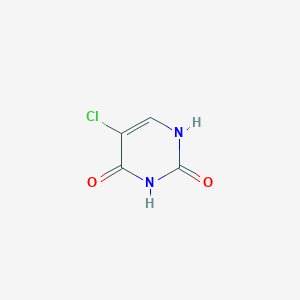
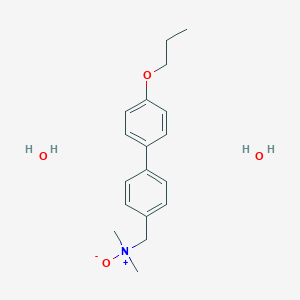
![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)
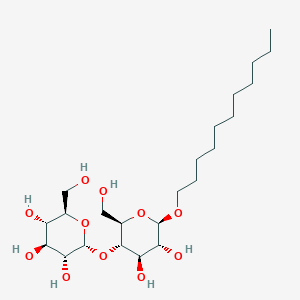
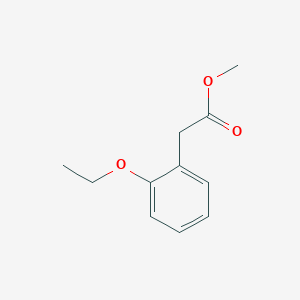
![[N-Methyl-N-phenylthiocarbamoyl]acetic acid](/img/structure/B68636.png)
